molecular formula C20H15NO3 B5009171 3-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

3-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

Cat. No.: B5009171
M. Wt: 317.3 g/mol
InChI Key: OXOOBUZIALJKHK-UHFFFAOYSA-N
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Description

The compound seems to be a fusion of a benzodioxol group and a quinolinone group . Compounds with similar structures have been studied for their anticancer properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . Another method involved the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate .


Molecular Structure Analysis

The molecular structure seems to be a fusion of a benzodioxol group and a quinolinone group . More detailed structural analysis would require additional information or computational modeling.

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have shown anticancer activity. For example, some compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, such as anticancer properties, given the activities observed in structurally similar compounds . Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-17-10-16(13-6-8-18-19(9-13)24-11-23-18)21-15-7-5-12-3-1-2-4-14(12)20(15)17/h1-9,16,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOOBUZIALJKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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